4-{2-[4-(5-Nitroquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine
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Overview
Description
4-{2-[4-(5-Nitroquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine is a complex organic compound that features a quinoline moiety, a piperazine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(5-Nitroquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Linking the Quinoline and Piperazine Rings: The quinoline and piperazine rings are linked through an ethoxy bridge, which is formed by reacting the quinoline derivative with an ethoxy-containing reagent.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with an appropriate reagent, such as phosphoryl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Reduction of the Nitro Group: 4-{2-[4-(5-Aminoquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine.
Substitution on the Piperazine Ring: Various alkylated or arylated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.
Biological Research: The compound can be used as a probe to study the function of specific biological pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-{2-[4-(5-Nitroquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine is not fully understood, but it is believed to involve the interaction with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitroquinoline N-oxide: Known for its antimicrobial and anticancer properties.
8-Hydroxy-5-nitroquinoline: Used as an antimicrobial agent.
3-((2-Fluorophenyl)amino)methyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Exhibits potent anticancer activity.
Uniqueness
4-{2-[4-(5-Nitroquinolin-8-yl)piperazin-1-yl]ethoxy}-1,2,5-oxadiazol-3-amine is unique due to its combination of a quinoline moiety, a piperazine ring, and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
4-[2-[4-(5-nitroquinolin-8-yl)piperazin-1-yl]ethoxy]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O4/c18-16-17(21-28-20-16)27-11-10-22-6-8-23(9-7-22)14-4-3-13(24(25)26)12-2-1-5-19-15(12)14/h1-5H,6-11H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIBHRQRVVBKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=NON=C2N)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662238 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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